

# An In-depth Technical Guide to the WDR5-MLL Interaction

Author: BenchChem Technical Support Team. Date: December 2025



Authored for: Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

The interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL) family proteins is a critical nexus in epigenetic regulation. This binding is essential for the assembly and catalytic activity of the MLL histone methyltransferase (HMT) complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4). Dysregulation of this process, particularly through chromosomal translocations of the MLL1 gene, is a hallmark of aggressive acute leukemias. Consequently, the WDR5-MLL protein-protein interface has emerged as a high-value therapeutic target for novel cancer therapies. This guide provides a comprehensive overview of the molecular basis of this interaction, its functional consequences, key experimental methodologies for its study, and the current landscape of therapeutic inhibitors.

# The WDR5-MLL Core Complex: Structure and Function

The catalytic activity of MLL family proteins (MLL1-4, SET1A/B) is intrinsically weak and requires the formation of a core multi-protein complex to achieve robust H3K4 methylation.[1] This core complex, often referred to as the MLL complex, consists of MLL, WDR5, Retinoblastoma-binding protein 5 (RbBP5), Absent, small, homeotic-2-like (Ash2L), and Dumpy-30 (DPY30).[2][3][4]



WDR5 acts as a central scaffolding protein, indispensable for the complex's integrity and enzymatic function.[4][5] It directly binds to a conserved sequence on MLL known as the WDR5-Interacting (WIN) motif.[2][3] This interaction is crucial for tethering the MLL catalytic SET domain to the core complex, thereby enabling the methylation of the histone H3 substrate. [4][6] Disruption of the WDR5-MLL interaction leads to the disassembly of the complex and a dramatic reduction in H3K4 methyltransferase activity.[7]



Click to download full resolution via product page

**Caption:** Assembly of the MLL Histone Methyltransferase Core Complex.

### **Molecular Basis of the WDR5-MLL Interaction**



Structural studies have revealed that WDR5 is a seven-bladed beta-propeller protein.[2] The interaction with MLL is mediated by a short, arginine-containing WIN motif located near the MLL SET domain.[2][6] The crystal structure of WDR5 in complex with an MLL1-derived peptide shows that the WIN motif binds to a central, acidic pocket on the top face of WDR5.[6] [8]

A key interaction is the insertion of a conserved arginine residue from the WIN motif (Arg-3765 in MLL1) deep into this central pocket.[6][9] This same pocket is also responsible for binding the N-terminal tail of histone H3, specifically recognizing arginine 2 (H3R2).[8][9][10] This dual-binding capability suggests a complex regulatory mechanism where WDR5 orchestrates the interaction between the enzyme (MLL) and the substrate (histone H3).[11] While both MLL and histone H3 peptides bind to the same site, thermodynamic studies show that the MLL1 WIN peptide is recognized with a higher affinity.[6][12]

## Role in Leukemogenesis and Therapeutic Targeting

In over 70% of infant acute leukemias, the MLL1 gene undergoes chromosomal translocation, fusing its N-terminus to one of over 70 different partner genes.[2] The resulting MLL fusion proteins drive a potent oncogenic program, critically dependent on the recruitment of the wild-type MLL complex components, including WDR5, to upregulate target genes such as HOXA9 and MEIS1.[7][13]

This dependency makes the WDR5-MLL interaction a compelling therapeutic target. The strategy involves developing small molecules or peptidomimetics that competitively bind to the WIN-binding pocket on WDR5, thereby displacing MLL1 and disrupting the functional HMT complex.[7][10] This approach has been validated by numerous studies showing that potent and selective inhibitors can suppress H3K4 methylation, downregulate MLL target gene expression, and induce apoptosis specifically in leukemia cells harboring MLL rearrangements. [7][14][15]





Click to download full resolution via product page

Caption: Mechanism of Therapeutic Inhibition of the WDR5-MLL Interaction.

## **Quantitative Data Summary**

The development of WDR5-MLL inhibitors has been facilitated by quantitative biochemical and biophysical assays. The following tables summarize the binding affinities and inhibitory concentrations for key peptides and representative small molecules.

Table 1: Binding Affinities of Peptides to WDR5



| Peptide             | Sequence         | Affinity<br>Constant | Method | Reference |
|---------------------|------------------|----------------------|--------|-----------|
| MLL1 WIN<br>Peptide | GSARAEVHLR<br>KS | Kd = 120 nM          | ITC    | [10][12]  |

| Ac-ARA-NH2 | Ac-ARA-NH2 | Ki = 120 nM | FP | [7] |

Table 2: Potency of Small Molecule Inhibitors of the WDR5-MLL Interaction

| Inhibitor    | Binding/Inhibition<br>Constant | Assay Type | Reference |
|--------------|--------------------------------|------------|-----------|
| OICR-9429    | Kd = 93 ± 28 nM                | DSF        | [14][16]  |
|              | Kdisp = $64 \pm 4 \text{ nM}$  | FP         | [14]      |
| MM-102       | Ki < 1 nM                      | FP         | [7][17]   |
|              | IC50 = 2.4 nM                  | FP         | [16]      |
| WDR5-0103    | Kd = 450 nM                    | ITC        | [10][16]  |
| C6           | Kd = 0.1 nM                    | NMR        | [18]      |
| Compound 262 | IC50 = 3.4 nM (PPI)            | FP         | [19]      |
|              | IC50 = 31 nM<br>(Enzymatic)    | HMT Assay  | [19]      |

 $|DC_M5_2| |C50 = 9.63 \pm 1.46 \,\mu\text{M} \,| \, \text{FP} \,|[20] \,|$ 

## **Key Experimental Protocols**

The study of the WDR5-MLL interaction and the screening for its inhibitors rely on a suite of robust biochemical and cellular assays.

# Fluorescence Polarization (FP) Assay for Inhibitor Screening



Principle: This competitive binding assay measures the displacement of a fluorescently-labeled MLL WIN peptide from WDR5 by a test compound. When the labeled peptide is bound to the much larger WDR5 protein, its rotation is slow, resulting in a high polarization value. When displaced by an inhibitor, the free peptide tumbles rapidly in solution, leading to a low polarization value.

#### Methodology:

- Reagents: Purified recombinant WDR5 protein; N-terminally fluorescein-labeled MLL WIN peptide (e.g., FITC-GSARAEVHLRKS); assay buffer (e.g., 100 mM potassium phosphate pH 8.0, 150 mM NaCl, 0.01% Triton X-100); test compounds dissolved in DMSO.[10]
- Procedure: a. In a 384-well microplate, add a constant concentration of WDR5 (e.g., 5 μM) and labeled peptide (e.g., 40 nM) to each well.[10] b. Add serial dilutions of test compounds to the wells. Include DMSO-only wells as a negative control (high polarization) and wells without WDR5 as a positive control (low polarization). c. Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium. d. Measure fluorescence polarization using a microplate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 528 nm) filters.
- Data Analysis: Plot the change in polarization against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate IC50 or Kdisp values.[21]
   [22]

## Co-Immunoprecipitation (Co-IP) for In-Cell Interaction

Principle: Co-IP is used to verify the interaction between WDR5 and MLL within a cellular lysate. An antibody targeting one protein (e.g., MLL) is used to pull it down from the lysate; if the second protein (WDR5) is part of the same complex, it will be pulled down as well and can be detected by Western blotting.

#### Methodology:

 Cell Lysis: Harvest cells (e.g., HEK293T cells transfected with tagged MLL constructs or leukemia cells) and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).



- Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
- Immunoprecipitation: a. Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-FLAG for FLAG-tagged MLL1) overnight at 4°C.[3] b. Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the immune complexes.
- Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
- Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using an antibody against the "prey" protein (e.g., anti-WDR5).[3]
   [23]

## In Vitro Histone Methyltransferase (HMT) Assay

Principle: This functional assay measures the enzymatic activity of the reconstituted MLL core complex. Activity is typically quantified by measuring the transfer of a tritiated methyl group from the donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), to a histone H3 peptide substrate.

#### Methodology:

- Reagents: Reconstituted MLL core complex (MLL, WDR5, RbBP5, Ash2L); biotinylated H3
   (1-25) peptide substrate; [3H]-SAM; reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 5 mM DTT,
   0.01% Triton X-100); test compounds.[24]
- Procedure: a. Assemble the reaction mixture containing the MLL complex, H3 peptide, and reaction buffer in a microplate. b. Add serial dilutions of the test inhibitor or DMSO control. c. Initiate the reaction by adding [³H]-SAM. d. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
- Detection: a. Stop the reaction (e.g., by adding trichloroacetic acid). b. Transfer the reaction mixture to a streptavidin-coated filter plate, which will capture the biotinylated H3 peptide. c. Wash the plate to remove unincorporated [3H]-SAM. d. Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.



• Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value for the inhibitor.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for WDR5 Interaction (Win) Motif Recognition in Human SET1 Family Histone Methyltransferases PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure of WDR5 bound to mixed lineage leukemia protein-1 peptide PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein—Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone H3 recognition and presentation by the WDR5 module of the MLL1 complex PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 PMC [pmc.ncbi.nlm.nih.gov]
- 11. WDR5 interacts with mixed lineage leukemia (MLL) protein via the histone H3-binding pocket PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction PMC [pmc.ncbi.nlm.nih.gov]
- 13. WDR5 high expression and its effect on tumorigenesis in leukemia PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 14. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia -PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Targeting the WIN Site of WDR5 | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The identification of novel small-molecule inhibitors targeting WDR5-MLL1 interaction through fluorescence polarization based high-throughput screening PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, Optimization, and Evaluation of Novel Small Molecules as Antagonists of WDR5-MLL Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structural basis for WDR5 interaction (Win) motif recognition in human SET1 family histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. portlandpress.com [portlandpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the WDR5-MLL Interaction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373487#understanding-the-wdr5-mll-interaction]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com